Aurodye
Description
Properties
CAS No. |
117924-90-0 |
|---|---|
Molecular Formula |
C17H24O12 |
Synonyms |
Aurodye |
Origin of Product |
United States |
Scientific Research Applications
Protein Staining
Aurodye is predominantly used for staining proteins in electrophoresis gels. Its application is vital in techniques such as:
- Western Blotting : this compound enhances the visibility of proteins transferred onto membranes, allowing researchers to identify specific proteins through immunodetection methods. It is particularly effective when combined with silver enhancement techniques, which amplify the signal produced by this compound staining .
- Two-Dimensional Gel Electrophoresis : In this method, this compound facilitates the visualization of proteins separated based on their isoelectric points and molecular weights. This capability is essential for analyzing complex protein mixtures and identifying different protein isoforms .
Immunodetection
This compound is extensively employed in immunoassays, where it labels antibodies for detecting specific antigens. This process includes:
- Colloidal Gold Immunoassays : The use of this compound in these assays allows for the visualization of antigen-antibody interactions. The gold particles provide a clear signal that can be detected using various imaging techniques, including electron microscopy and colorimetric detection .
- Enhanced Sensitivity : The combination of this compound with other detection systems (e.g., IntenSE BL) increases sensitivity, enabling the detection of low-abundance proteins in complex biological samples .
Nucleic Acid Detection
This compound can also be used for staining nucleic acids on membranes, enhancing the visibility of hybridized bands during nucleic acid blotting techniques. This application aids in correlating hybridization signals with total nucleic acid transfer, thus improving the accuracy of molecular analyses .
Case Study 1: Protein Interaction Studies
In a study examining protein interactions within the human proteasome, this compound was utilized to detect crosslinked subunits after separation by SDS-PAGE. The results demonstrated distinct bands corresponding to specific protein interactions, highlighting this compound's effectiveness in visualizing complex protein assemblies .
Case Study 2: Biomarker Discovery
Research focused on biomarker discovery has leveraged this compound to enhance the detection of disease-associated proteins within complex biological fluids. By employing this compound-stained gels, researchers were able to isolate and identify low-abundance biomarkers critical for early disease diagnosis .
Comparative Data Table
| Application | Technique Used | Key Benefits |
|---|---|---|
| Protein Staining | Western Blotting | High sensitivity; clear visualization |
| Immunodetection | Colloidal Gold Immunoassays | Enhanced signal detection |
| Nucleic Acid Detection | Hybridization Blots | Improved correlation with total transfer |
| Protein Interaction Studies | SDS-PAGE | Visualization of complex protein interactions |
Comparison with Similar Compounds
Critical Analysis of Research Trends
- This compound’s Niche : Preferred for membrane-based total protein staining due to balance between sensitivity and compatibility with downstream assays .
- Emerging Alternatives: Chemiluminescence dominates target-specific workflows, but this compound remains relevant for normalization and low-tech labs .
- Limitations : Higher cost compared to classical stains (e.g., Coomassie) and lower sensitivity than silver nitrate .
Preparation Methods
Base-Catalyzed Aldol Condensation
The aldol condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes is a cornerstone of aurone synthesis. In a representative procedure, 6-hydroxybenzofuran-3(2H)-one (28) reacts with 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde under potassium hydroxide catalysis (Scheme 2) . This method typically employs methanol as the solvent, with reflux conditions (1–30 hours) to achieve cyclization. Yields range from 40% to 78%, depending on the substituents’ electronic and steric profiles .
Key Conditions :
-
Solvent : Methanol
-
Temperature : Reflux (≈65°C)
-
Reaction Time : 1–30 hours
This method is favored for its simplicity but requires careful pH control during workup. Acidification with HCl precipitates the crude product, which is purified via recrystallization or silica chromatography .
Cyclization of α-Bromoacetophenone Derivatives
Aurones are also accessible through intramolecular cyclization of α-bromo-2,4-dihydroxyacetophenone (27), synthesized via Houben–Hoesch acylation of resorcinol with bromoacetonitrile (Scheme 1) . The reaction proceeds under acidic conditions, forming an iminium chloride intermediate, which hydrolyzes to yield 27. Subsequent treatment with sodium acetate induces cyclization to 6-hydroxybenzofuranone (28), a key aurone precursor.
Optimization Insights :
-
Cyclization Agent : Sodium acetate in aqueous THF
-
Selectivity : Enhanced by electron-donating groups on the aryl ring
This route is critical for generating aurones with hydroxyl or methoxy substituents, which are pivotal for dye applications due to their electron-rich nature .
Suzuki–Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling has emerged as a powerful tool for functionalizing aurones. For instance, 2-bromomethylene benzofuran-3(2H)-one (34) undergoes Suzuki–Miyaura coupling with aryl boronic acids to introduce diverse aryl groups at the C2 position (Scheme 3) . This method enables the synthesis of aurones with electron-withdrawing or bulky substituents, which are challenging to access via traditional aldol routes.
Representative Data :
The versatility of this method is highlighted by its compatibility with nitro, cyano, and trifluoromethyl groups, expanding the structural diversity of aurone dyes .
Deep Eutectic Solvent (DES)-Mediated Synthesis
Recent advancements utilize green chemistry principles, such as DES (e.g., choline chloride/urea), to facilitate aurone synthesis. Microwave irradiation in DES enhances reaction efficiency, reducing time from 48 hours to 15–30 minutes while maintaining yields of 70–85% . This approach eliminates the need for corrosive bases or acids, making it ideal for sensitive substrates.
Comparative Analysis :
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Traditional Aldol | KOH, MeOH, reflux | 40–78 | 1–30 h |
| DES + Microwave | ChCl/urea, 80°C, MW | 70–85 | 15–30 min |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O | 60–85 | 6–12 h |
Patent-Based Methodologies
A Chinese patent (CN108864008B) discloses a multi-step route for aurone derivatives involving nitration, reduction, and methylation :
-
Nitration : Xylene is nitrated to produce a nitro intermediate.
-
Reduction : Tin powder in acidic media reduces nitro groups to amines.
-
Methylation : Dimethyl sulfate and K₂CO₃ in acetone introduce methoxy groups.
This method emphasizes scalability, with yields exceeding 65% at each step, though it requires stringent control over pH and temperature .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for detecting Aurodye-protein interactions in gel electrophoresis?
- Methodology : Utilize Western blotting with nitrocellulose transfer, as described by Towbin et al. (1979). After electrophoretic transfer, block nonspecific binding sites with excess protein (e.g., BSA), then apply primary antibodies specific to this compound-conjugated proteins. Detection can be achieved via secondary antibodies conjugated to enzymes (e.g., peroxidase) or fluorescent tags, enabling sensitivity down to 100 pg .
- Key Controls : Include negative controls (samples without this compound) and validate antibody specificity using knockout cell lines.
Q. How to design a robust study to quantify this compound’s binding efficiency across varying pH conditions?
- Methodology : Employ spectrophotometric titration under controlled buffer systems (pH 3–10). Measure absorbance shifts at this compound’s λmax (e.g., 450 nm) upon binding to target molecules. Use nonlinear regression to calculate binding constants (Kd) .
- Data Validation : Replicate experiments ≥3 times and apply error analysis (e.g., standard deviation) to account for instrumental variability.
Q. What statistical approaches are essential for analyzing this compound’s dose-response relationships in cellular assays?
- Methodology : Apply log-dose vs. response curves using software like GraphPad Prism. Use ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to identify significant differences. Report effect sizes (e.g., Cohen’s d) to contextualize biological relevance .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s specificity in heterogeneous biological samples?
- Methodology : Conduct a scoping review (Arksey & O’Malley, 2005) to map conflicting evidence. Systematically compare variables such as sample preparation (e.g., denaturation vs. native conditions), detection limits, and interference from co-eluting biomolecules .
- Experimental Optimization : Introduce orthogonal validation methods (e.g., mass spectrometry) to confirm this compound’s binding targets .
Q. What strategies mitigate photobleaching artifacts in this compound-based fluorescence microscopy?
- Methodology : Optimize imaging parameters: reduce excitation light intensity, use antifade mounting media, and acquire images in rapid succession. Quantify bleaching rates via time-lapse imaging of control samples .
- Data Correction : Apply mathematical models (e.g., exponential decay functions) to normalize intensity data post-acquisition .
Q. How to design a multi-omics study investigating this compound’s off-target effects in transcriptional regulation?
- Methodology : Integrate RNA-seq (transcriptome), ChIP-seq (this compound-DNA binding), and proteomics (protein interaction networks). Use bioinformatics tools (e.g., DAVID, STRING) to identify enriched pathways and hub proteins .
- Contradiction Analysis : Apply Fisher’s exact test to evaluate overlaps between datasets and prioritize discordant findings for mechanistic validation .
Methodological Resources
- Data Reprodubility : Follow Cambridge English guidelines (2023) for independent data collection, ensuring sample homogeneity and metadata documentation .
- Ethical Compliance : Adhere to EASE guidelines (2016) for transparent reporting of experimental parameters (e.g., instrument calibration, blinding protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
